molecular formula C8H2Cl2N2 B13036853 3,6-Dichlorophthalonitrile

3,6-Dichlorophthalonitrile

Cat. No.: B13036853
M. Wt: 197.02 g/mol
InChI Key: RSKSHEHZUXLZHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,6-Dichlorophthalonitrile (CAS 56732-42-4) is an organic compound with the molecular formula C₈H₂Cl₂N₂ and a molecular weight of 197.02 g/mol . This compound serves as a critical precursor and building block in synthetic chemistry, particularly in the construction of complex phthalocyanine macrocycles . Phthalonitriles with substituents at the 3,6- positions are valuable for creating materials with tailored properties for advanced applications . Researchers utilize this compound to develop phthalocyanines for use in diverse fields, including as chemical sensors , in dye-sensitized solar cells , and for the creation of thin films with liquid crystalline and self-assembly properties . The structural variations achieved through 3,6-disubstituted phthalonitriles like this one are crucial for controlling molecular packing and optimizing material properties in the solid state . Its primary value lies in its reactivity, undergoing nucleophilic substitution reactions where the chlorine atoms can be replaced by various groups such as thiols to create new, functionally rich phthalonitrile derivatives . This product is intended For Research Use Only and is not suitable for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H2Cl2N2

Molecular Weight

197.02 g/mol

IUPAC Name

3,6-dichlorobenzene-1,2-dicarbonitrile

InChI

InChI=1S/C8H2Cl2N2/c9-7-1-2-8(10)6(4-12)5(7)3-11/h1-2H

InChI Key

RSKSHEHZUXLZHF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1Cl)C#N)C#N)Cl

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 3,6 Dichlorophthalonitrile

Direct Synthesis Routes to 3,6-Dichlorophthalonitrile

The preparation of this compound can be approached through various synthetic pathways, each with its own set of precursors and reaction conditions. This section delves into specific routes for its synthesis.

Synthesis from Tetrachlorophthalonitrile (B161213) Precursors

Comparative Analysis with 3,6-Dibromophthalonitrile (B12502627) Synthesis (e.g., from 3,6-Dihydroxyphthalonitrile)

A comparative look at the synthesis of the analogous compound, 3,6-Dibromophthalonitrile, provides insight into synthetic strategies for 3,6-dihalophthalonitriles. A notable method for synthesizing 3,6-Dibromophthalonitrile starts from 3,6-dihydroxyphthalonitrile. google.comgoogle.com This transformation can be efficiently achieved using triphenylphosphine (B44618) dibromide as the brominating agent, which is formed in situ from triphenylphosphine and bromine. google.comresearchgate.networldscientific.com This method is advantageous as it avoids the formation of multiple brominated isomers and can achieve a high yield of up to 80%. google.comgoogle.com

The process involves dissolving triphenylphosphine in a solvent like acetonitrile, followed by the addition of bromine to form the brominating reagent. google.comworldscientific.com 3,6-Dihydroxyphthalonitrile is then added, and the reaction is heated. google.comworldscientific.com After removing the solvent, the mixture is heated to a higher temperature to complete the reaction, yielding the desired 3,6-Dibromophthalonitrile after recrystallization. google.comgoogle.com This contrasts with the challenges of selective synthesis from a per-halogenated precursor, offering a targeted route from a dihydroxy-substituted starting material.

Table 1: Synthesis of 3,6-Dibromophthalonitrile

Precursor Reagents Solvent Reaction Temperature Yield Reference

Derivatization Strategies via Nucleophilic Aromatic Substitution (SNAr) Reactions

The chlorine atoms in this compound are activated towards nucleophilic aromatic substitution (SNAr), making it a valuable substrate for creating a variety of 3,6-disubstituted phthalonitriles. These derivatives are important intermediates, particularly for the synthesis of non-peripherally substituted phthalocyanines.

Utilizing this compound as a Substrate for SNAr

Aromatic nucleophilic substitution is a cornerstone for the synthesis of functionalized phthalonitriles. researchgate.net Dichlorophthalonitriles are known to react with various nucleophiles, including those containing oxygen, sulfur, and nitrogen, to yield substituted products. researchgate.netsigmaaldrich.com The reactivity of the substrate is enhanced by the electron-withdrawing nature of the two nitrile groups. While precursors like 4,5-dichlorophthalonitrile (B145054) are commonly used to create peripherally substituted systems sigmaaldrich.comchemintech.ruworldscientific.com, this compound is the key precursor for non-peripherally substituted analogs. An alternative but related strategy involves the triflation of 2,3-dicyanohydroquinone (B1218488) to produce a bis-triflate derivative, which is also highly susceptible to SNAr reactions with various nucleophiles. researchgate.net

Introduction of Alkoxy Substituents (e.g., 3,6-Dialkoxyphthalonitriles)

The synthesis of 3,6-dialkoxyphthalonitriles is a well-established route for obtaining precursors to near-infrared absorbing phthalocyanine (B1677752) derivatives. researchgate.netarkat-usa.org These compounds can be prepared via the O-alkylation of 2,3-dicyanohydroquinone under basic conditions. researchgate.netumich.edu This method allows for the introduction of various alkyl groups, including those with terminal functional groups. umich.edu While this is a common pathway, the direct substitution of chlorine atoms in this compound with alkoxides represents an alternative SNAr approach to access these alkoxy-substituted derivatives.

Introduction of Sulfanyl (B85325) and Selenyl Substituents (e.g., 3,6-Bis(alkylsulfanyl)phthalonitriles, 3,6-Bis(arylsulfanyl)phthalonitriles, 3,6-Bis(phenylselenyl)phthalonitrile)

The introduction of sulfur and selenium-containing functional groups can be achieved through SNAr reactions. Due to the higher nucleophilicity of thiolates compared to alkoxides, the formation of alkylsulfanyl and arylsulfanyl phthalonitriles via aromatic substitution often proceeds more readily. umich.edu

A common and effective method for synthesizing 3,6-bis(alkylsulfanyl) and 3,6-bis(arylsulfanyl)phthalonitriles involves using the bis-triflate of 2,3-dicyanohydroquinone as the starting material, which readily reacts with thiols. researchgate.netsemanticscholar.org This same precursor has also been successfully used to obtain 3,6-Bis(phenylselenyl)phthalonitrile. researchgate.net These reactions highlight the utility of a good leaving group at the 3 and 6 positions for SNAr reactions with S- and Se-nucleophiles. The direct substitution on this compound with various thiols in the presence of a base like potassium carbonate in a solvent such as DMF is also a viable route for these compounds. semanticscholar.orgcore.ac.uk

Table 2: Derivatization of 3,6-Disubstituted Phthalonitrile (B49051) Precursors via SNAr

Precursor Nucleophile Product Type Reference
3,6-Bis(trifluoromethanesulfonyloxy)phthalonitrile Thiols 3,6-Bis(alkylsulfanyl)phthalonitriles researchgate.net
3,6-Bis(trifluoromethanesulfonyloxy)phthalonitrile Thiols 3,6-Bis(arylsulfanyl)phthalonitriles researchgate.net
3,6-Bis(trifluoromethanesulfonyloxy)phthalonitrile Phenylselenyl anion 3,6-Bis(phenylselenyl)phthalonitrile researchgate.net

Reactivity Studies with Various Nucleophiles

The reactivity of dichlorophthalonitriles has been a subject of interest, particularly concerning nucleophilic substitution reactions. In the case of tetrachlorophthalonitrile, studies have shown that reactions with primary and secondary amines can lead to the regioselective synthesis of aminophthalonitriles. pleiades.online Specifically, cyclic secondary amines tend to yield 4,5-diamino-3,6-dichlorophthalonitriles, while primary and acyclic secondary amines result in the formation of 4-amino-3,5,6-trichlorophthalonitriles with high yields when the amine is used in a tenfold excess. pleiades.online

For 4,5-dichlorophthalonitrile, nucleophilic aromatic substitution (SNAr) reactions with N-nucleophiles have been investigated to produce 4-chloro-5-(R-amino)phthalonitriles. chemintech.ruchemintech.ru These reactions are typically conducted in dimethylformamide (DMF) at temperatures ranging from 80-140 °C, with potassium carbonate or triethylamine (B128534) as the deprotonating agent. chemintech.ru The nature of the N-nucleophile influences the reaction conditions and yields. For instance, electron-donating substituents on aniline (B41778) nucleophiles facilitate a faster reaction, whereas electron-withdrawing groups, such as halogens, significantly prolong the reaction time. chemintech.ru Yields of the target 4-chloro-5-(R-amino)phthalonitriles have been reported to be up to 57.5%. chemintech.ru Interestingly, attempts to substitute both chlorine atoms in 4,5-dichlorophthalonitrile with secondary amines like morpholine (B109124) have been unsuccessful, highlighting the selective nature of the substitution. chemintech.ru

Furthermore, 4,5-dichlorophthalonitrile readily undergoes base-catalyzed nucleophilic aromatic substitution with O- and S-nucleophiles, as well as with acidic carbon-containing compounds, to form the corresponding substituted phthalonitrile derivatives. chemicalbook.com These products serve as important precursors for the synthesis of phthalocyanines. chemicalbook.com

Metal-Catalyzed Cross-Coupling Reactions Involving this compound Derivatives

Metal-catalyzed cross-coupling reactions represent a powerful tool for the functionalization of phthalonitrile scaffolds, enabling the introduction of a wide range of substituents. While direct cross-coupling on this compound is less documented, its derivatives, particularly the bis-triflate of 2,3-dicyanohydroquinone, serve as excellent precursors for such transformations. researchgate.net

Negishi Coupling for Alkyl Substitution (e.g., 3,6-Dialkylphthalonitriles)

The Negishi coupling reaction, which involves the coupling of an organozinc compound with an organic halide or triflate in the presence of a nickel or palladium catalyst, has been effectively applied for the synthesis of 3,6-dialkylphthalonitriles. researchgate.netwikipedia.org This method is particularly useful for creating carbon-carbon bonds between sp3 and sp2 centers. wikipedia.org

Utilizing the bis-triflate of 2,3-dicyanohydroquinone as a starting material, nickel-catalyzed Negishi coupling with alkylzinc halides provides access to various 3,6-dialkylphthalonitriles and 3,6-bis(substituted alkyl)phthalonitriles. researchgate.net The yields for these reactions typically range from approximately 40% to 70%. researchgate.net In a direct comparison for at least one specific example, the Negishi coupling protocol demonstrated a higher yield than the corresponding Suzuki coupling method. researchgate.net

Reactants Product Catalyst Yield (%)
2,3-Dicyanohydroquinone bis-triflate, Alkylzinc halide3,6-DialkylphthalonitrileNickel-based~40-70 researchgate.net

Suzuki Coupling for Aryl Substitution (e.g., 3,6-Diarylphthalonitriles)

The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate, is a versatile method for forming carbon-carbon bonds, particularly for aryl-aryl linkages. libretexts.org

In the context of phthalonitrile synthesis, the Suzuki coupling reaction has been employed to prepare 3,6-diarylphthalonitriles. researchgate.net Starting from 2,3-dicyanohydroquinone bis-triflate and arylboronic acids, this method has yielded the desired diaryl products in the range of 65-70%. researchgate.net Similarly, 3,6-bis(heteroaryl)phthalonitriles can be synthesized using this approach with heteroaryl boronic acids. umich.eduworldscientific.com The reaction is also applicable to other derivatives, such as the synthesis of 4,5-diarylphthalonitriles from 4,5-dichlorophthalonitrile and phenyl boronic acids. elsevierpure.com

Reactants Product Catalyst Yield (%)
2,3-Dicyanohydroquinone bis-triflate, Arylboronic acid3,6-DiarylphthalonitrilePalladium-based65-70 researchgate.net
4,5-Dichlorophthalonitrile, Phenyl boronic acid4,5-DiarylphthalonitrilePalladium-basedNot specified elsevierpure.com

Other Cross-Coupling Protocols for Advanced Functionalization

Beyond Negishi and Suzuki couplings, other transition metal-mediated cross-coupling reactions have been explored for the advanced functionalization of phthalonitrile derivatives. worldscientific.com For instance, the Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, has been used to introduce alkynyl moieties. This reaction, performed on 4,5-dichlorophthalonitrile, leads to the formation of dialkynyl-substituted phthalonitriles. nih.gov

The Heck reaction, which couples aryl halides with alkenes, has also been investigated for the synthesis of alkenyl-substituted phthalonitriles. core.ac.uk Although initial attempts to couple 4-iodophthalonitrile (B1587499) with various vinylic compounds using a palladium acetate (B1210297) catalyst system were unsuccessful, this method remains a viable strategy for C-C bond formation. core.ac.uk

These various cross-coupling methodologies provide a rich toolbox for chemists to synthesize a diverse array of substituted phthalonitriles, which are crucial intermediates for materials science and medicinal chemistry. researchgate.netwikipedia.orgnih.gov

Acidic Synthetic Routes for Specific Substituents (e.g., Trifluoromethyl)

The introduction of trifluoromethyl (CF3) groups onto aromatic rings often requires specific synthetic strategies due to the electron-withdrawing nature of the CF3 group. While direct trifluoromethylation of phthalonitrile can be challenging, several methods have been developed. One approach involves the use of S-(trifluoromethyl)sulfonium trifluoromethanesulfonate (B1224126) in the presence of copper(0). core.ac.uk Although this method can provide trifluoroalkylated phthalonitriles, it may result in a mixture of products with varying degrees of substitution. core.ac.uk

An alternative "acidic" methodology has been noted for introducing alicyclic alkyl substituents onto the phthalocyanine core, which could potentially be adapted for specific substituents on the phthalonitrile precursor. umich.edu However, detailed procedures for the direct acidic synthesis of trifluoromethyl-substituted this compound are not extensively described in the provided context. The synthesis of trifluoromethyl-disubstituted phthalonitriles has been reported to lead to phthalocyanines that exhibit aggregation in solution, indicating a need for bulkier substituents to prevent this phenomenon. core.ac.uk

Advanced Macrocyclic and Polymeric Architectures Derived from 3,6 Dichlorophthalonitrile

Phthalocyanine (B1677752) Synthesis and Functionalization

The cyclotetramerization of phthalonitrile (B49051) derivatives is the most common method for synthesizing phthalocyanines (Pcs). rsc.org When 3,6-disubstituted phthalonitriles are used, the resulting macrocycles are substituted at the 1,4,8,11,15,18,22,25 positions, often referred to as the non-peripheral or α-positions.

The synthesis of 1,4,8,11,15,18,22,25-octasubstituted phthalocyanines is achieved through the cyclotetramerization of 3,6-disubstituted phthalonitriles. worldscientific.comworldscientific.com Unlike syntheses using 4,5-disubstituted precursors, this method yields a single structural isomer, simplifying purification. thieme-connect.de The required 3,6-disubstituted phthalonitriles can be prepared via several routes. A prominent method involves the Diels-Alder reaction between a suitable diene, like 2,5-dialkylthiophene-1,1-dioxide, and fumaronitrile. umich.edu

An alternative and widely used strategy starts from commercially available 2,3-dicyanohydroquinone (B1218488). worldscientific.comarkat-usa.org O-alkylation of this compound yields 3,6-dialkoxyphthalonitriles. worldscientific.com Furthermore, converting 2,3-dicyanohydroquinone to its bis-triflate derivative opens pathways to a wider range of functionalities. This derivative readily undergoes nucleophilic aromatic substitution (SNAr) with thiols to produce 3,6-bis(alkylsulfanyl) and 3,6-bis(arylsulfanyl)phthalonitriles. worldscientific.com It is also an excellent substrate for cross-coupling reactions, such as the Negishi coupling with alkylzinc halides or the Suzuki coupling with arylboronic acids, to yield 3,6-dialkyl- and 3,6-diarylphthalonitriles, respectively. umich.eduresearchgate.net

The subsequent cyclotetramerization of these 3,6-disubstituted phthalonitriles is typically performed by heating in a high-boiling solvent like pentanol (B124592) in the presence of a strong non-nucleophilic base (e.g., DBU, 1,8-Diazabicyclo[5.4.0]undec-7-ene) for metal-free phthalocyanines, or with a metal salt (e.g., Ni(OAc)₂, Zn(OAc)₂) which acts as a template for the macrocyclization. thieme-connect.dethieme-connect.de

Table 1: Examples of 3,6-Disubstituted Phthalonitrile Precursors and Resulting Octasubstituted Phthalocyanines
3,6-Disubstituted Phthalonitrile PrecursorResulting Phthalocyanine Substituent (R)Synthetic Route to PrecursorReference
3,6-Dialkoxyphthalonitrile-OR (Alkoxy)O-alkylation of 2,3-dicyanohydroquinone worldscientific.comarkat-usa.org
3,6-Bis(alkylsulfanyl)phthalonitrile-SR (Alkylsulfanyl)SNAr reaction of 2,3-dicyanohydroquinone bis-triflate with thiols worldscientific.com
3,6-Dialkylphthalonitrile-R (Alkyl)Negishi coupling of 2,3-dicyanohydroquinone bis-triflate umich.eduresearchgate.net
3,6-Diarylphthalonitrile-Ar (Aryl)Suzuki coupling of 2,3-dicyanohydroquinone bis-triflate researchgate.net
3,6-Diheptylphthalonitrile-C₇H₁₅ (Heptyl)Diels-Alder reaction thieme-connect.de

The design of non-peripherally substituted phthalocyanines focuses on tuning the electronic properties of the macrocycle. Substituents at the non-peripheral (α) positions (1,4,8,11,15,18,22,25) have a more significant impact on the Q-band absorption compared to those at the peripheral (β) positions. worldscientific.comresearchgate.net For instance, phthalocyanines derived from 3,6-bis(alkylsulfanyl) or 3,6-bis(arylsulfanyl)phthalonitriles exhibit a strongly red-shifted Q-band, pushing their absorption into the near-infrared (NIR) region. worldscientific.comworldscientific.com This makes them suitable for applications such as photovoltaics. worldscientific.com The synthesis follows the general cyclotetramerization methods described previously, using the appropriately functionalized 3,6-disubstituted phthalonitrile. arkat-usa.orgthieme-connect.de

Asymmetrically substituted phthalocyanines, particularly those with an A₃B structure (three identical isoindole units and one different unit), are synthesized through the statistical condensation of two different phthalonitrile precursors. nih.govsemanticscholar.org This method inevitably produces a mixture of up to six different phthalocyanines (A₄, A₃B, A₂B₂ cis, A₂B₂ trans, AB₃, and B₄), making the isolation of the desired A₃B product a significant challenge. nih.gov

To synthesize an A₃B non-peripherally substituted phthalocyanine, a 3,6-disubstituted phthalonitrile (precursor A) is co-cyclotetramerized with a different phthalonitrile (precursor B), often in a 3:1 molar ratio to favor the formation of the A₃B product. nih.gov More advanced, selective methods have also been developed, such as the subphthalocyanine (B1262678) ring-expansion route and solid-phase synthesis. nih.govsemanticscholar.org In the solid-phase approach, one phthalonitrile is attached to a resin support and reacted with an excess of a second phthalonitrile in solution. This confines the formation of the A₃B product to the solid support, simplifying purification. nih.gov

Table 2: Synthetic Strategies for Asymmetric A₃B Phthalocyanines
MethodDescriptionAdvantagesDisadvantagesReference
Statistical CondensationCo-cyclotetramerization of two different phthalonitriles (e.g., a 3,6-disubstituted PN and another PN).Simple procedure.Produces a complex mixture of products requiring laborious separation. nih.govsemanticscholar.org
Subphthalocyanine RouteRing expansion of a subphthalocyanine with a diiminoisoindoline derivative.Can be highly selective for A₃B products.Applicable only to certain phthalonitrile precursors; scrambling can occur. nih.gov
Solid-Phase SynthesisOne phthalonitrile is immobilized on a solid support and reacted with an excess of a second phthalonitrile in solution.Facilitates purification as the desired A₃B product remains on the support.Can be a more complex, multi-step process. nih.gov

Chiral phthalocyanines can be synthesized by using precursors that are themselves chiral. Binaphthol-bridged phthalonitriles are common precursors for this purpose. rsc.org When these chiral bis-phthalonitriles undergo self-condensation, they can form chiral phthalocyanines. However, this self-condensation often suffers from extremely low yields. rsc.org A recent approach to overcome this involves the mixed condensation of a sterically hindered chiral bis-phthalonitrile (e.g., a binaphthol-bridged derivative) with a more reactive phthalonitrile. The reactive phthalonitrile initiates the macrocyclization process but is ultimately released, enhancing the yield of the desired chiral (AA)₂-type phthalocyanine. rsc.org The strategic placement of substituents at the 3,6-positions of the phthalonitrile units within the chiral precursor allows for the creation of non-peripherally substituted chiral macrocycles.

A wide variety of metal ions can be incorporated into the central cavity of the phthalocyanine macrocycle. thieme-connect.de The metal is typically introduced during the cyclotetramerization reaction by including a metal salt (e.g., acetate (B1210297), chloride) in the reaction mixture. thieme-connect.de The metal ion acts as a template, coordinating to the nitrogen atoms of the precursor molecules and facilitating the formation of the macrocycle. rsc.org Alternatively, a metal can be inserted into a pre-formed metal-free phthalocyanine (H₂Pc) by reacting it with a suitable metalating agent. umich.edu For phthalocyanines derived from 3,6-disubstituted precursors, numerous metallated versions have been synthesized, including those with Zn(II), Cu(II), Co(II), Ni(II), Pb(II), and oxovanadium(IV) (V=O). thieme-connect.denih.govresearchgate.net The choice of the central metal ion significantly influences the phthalocyanine's properties, including its solubility, aggregation behavior, and electronic absorption spectrum. worldscientific.comresearchgate.net

Synthesis of Subphthalocyanine Derivatives

Subphthalocyanines (SubPcs) are lower homologues of phthalocyanines, consisting of three isoindole units linked by aza-bridges around a central boron atom. Their synthesis involves the cyclotrimerization of a phthalonitrile precursor, typically in the presence of a boron trihalide such as BCl₃. scholaris.ca The use of 3,6-dihalophthalonitriles as precursors allows for the synthesis of non-peripherally halogenated SubPcs. For example, reacting a 3,6-dihalophthalonitrile with a boron trihalide in a high-boiling solvent like 1-chloronaphthalene (B1664548) can yield hexahalo-substituted boron subphthalocyanines. scholaris.ca These SubPcs are not only interesting molecules in their own right but also serve as valuable intermediates in the synthesis of A₃B-type asymmetric phthalocyanines through ring-expansion reactions. nih.gov

Polymerization Studies and Network Polymer Formation

The strategic placement of chloro-substituents on the phthalonitrile ring profoundly influences the architecture and properties of the resulting macromolecular structures. The use of 3,6-dichlorophthalonitrile and its derivatives serves as a cornerstone for creating non-peripherally substituted macrocycles, which can be polymerized into advanced materials with unique characteristics. This substitution pattern directs the formation of 1,4,8,11,15,18,22,25-octasubstituted phthalocyanines, leading to polymers with distinct topologies compared to those derived from the more common 4,5-disubstituted isomers.

Polymers of Intrinsic Microporosity (PIMs) Based on Phthalonitrile Units

Polymers of Intrinsic Microporosity (PIMs) are a class of materials that possess microporosity due to their rigid and contorted molecular structures, which prevent efficient chain packing. While many PIMs are synthesized from spiro-cyclic monomers, an alternative and effective approach involves the creation of network polymers based on rigid, non-planar macrocycles like phthalocyanines (Pcs).

A pertinent example is the formation of metallic porphyrazine networks, which are structurally analogous to phthalocyanine networks. In one study, a key tetranitrile monomer, p-benzoquinone[2,3-b:2,3-b]bis[(5,8-dihydroxybenzopyrazine)-6,7-dinitrile], was synthesized through the condensation of 2,3,5,6-tetraamino-1,4-benzoquinone with 4,5-dichloro-3,6-dihydroxyphthalonitrile. mdpi.com This monomer was then subjected to cyclotetramerization to yield a network polymer. The resulting porphyrazine networks, chelated with metals like Zinc (Zn) or Nickel (Ni), demonstrated high molecular weights, indicating successful polymerization and the formation of a robust, porous architecture. mdpi.com

The intrinsic microporosity in such networks is confirmed by nitrogen adsorption analysis, with materials often exhibiting significant Brunauer–Emmett–Teller (BET) surface areas. For instance, network polymers prepared by the cyclotetramerisation of bis- or tris-phthalonitrile monomers incorporating contorted units like spirobisindane or triptycene (B166850) have shown BET surface areas ranging from 300 to 1000 m²/g. cardiff.ac.uk These materials are of interest for applications in gas storage and heterogeneous catalysis. nih.gov

Formation of Polymeric Materials for Controlled Architectures

The use of 3,6-disubstituted phthalonitriles is a versatile strategy for building polymeric materials with highly controlled and predictable architectures, such as linear main-chain polymers and defined network structures. The non-peripheral (α-position) substitution pattern is key to tuning the properties and spatial arrangement of the resulting polymers.

Linear Main-Chain Polymers: Phthalocyanines can be incorporated into the main chain of a polymer, leading to materials with unique electronic and liquid crystalline properties. Reports have described the synthesis of the first examples of phthalocyanine linear main-chain polymers that exhibit liquid crystal behavior. researchgate.net This architecture involves linking pre-formed, appropriately functionalized 1,4,8,11,15,18,22,25-octasubstituted phthalocyanine units in a linear fashion. The rigidity of the Pc macrocycle combined with flexible linking chains can induce mesophase formation, a defining characteristic of a controlled polymeric architecture.

Network Polymers: As discussed previously, network polymers can be formed through the cyclotetramerization of multifunctional phthalonitrile monomers. cardiff.ac.ukmdpi.com By carefully designing the monomer, which may contain two, three, or four phthalonitrile units, the cross-link density and pore structure of the final network can be precisely controlled. The synthesis of 1,4,8,11,15,18,22,25-octasubstituted phthalocyanines from 3,6-disubstituted phthalonitriles is the foundational step. thieme-connect.de These macrocycles can then be polymerized. For example, a bis(phthalonitrile) monomer, where two phthalonitrile units are linked, can undergo cyclotetramerization with itself or with a standard phthalonitrile to form dimers and oligomeric chains, which are themselves models for network polymers. thieme-connect.de

The table below summarizes examples of polymeric architectures derived from precursors related to this compound.

Precursor/MonomerResulting Polymer TypeKey Architectural FeatureReference
4,5-Dichloro-3,6-dihydroxyphthalonitrilePorphyrazine Network PolymerCross-linked network with porphyrazine macrocycles as nodes. mdpi.com
Bis- or Tris-Phthalonitriles with contorted linkersPhthalocyanine PIM NetworkMicroporous network with high BET surface area (300-1000 m²/g). cardiff.ac.uk
Functionalized 1,4,8,11,15,18,22,25-octasubstituted PhthalocyaninesLinear Main-Chain PolymerPhthalocyanine units incorporated into the polymer backbone; exhibits liquid crystal properties. researchgate.net

Spectroscopic and Theoretical Investigations of 3,6 Dichlorophthalonitrile Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules, including derivatives of 3,6-dichlorophthalonitrile. A variety of NMR techniques are employed to gain detailed insights into their complex structures.

¹H and ¹³C NMR for Structural Elucidation

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for determining the basic structure of this compound derivatives. The chemical shifts (δ) in the spectra provide information about the chemical environment of the hydrogen and carbon atoms, respectively.

For instance, in the ¹H NMR spectra of 4-chloro-5-(R-amino)phthalonitriles, which are derivatives of dichlorophthalonitrile, two singlets corresponding to the aromatic C(3,6)H protons are typically observed in the downfield region, between δ 6.63 and 8.79 ppm. chemintech.ru The specific chemical shifts can be influenced by the nature of the 'R' group in the amino substituent. chemintech.ru For example, 4-chloro-5-arylamino-phthalonitriles exhibit a broadened singlet in the δ 8.66-8.80 ppm range. chemintech.ru

In the ¹³C NMR spectra of these compounds, the signals for the cyano groups (C≡N) appear in the range of δ 115-116 ppm, while the signal for the carbon atom attached to the chlorine (C-Cl) is found between δ 131.4 and 131.8 ppm. chemintech.ru The analysis of substituted phthalonitriles, such as those with alkoxy or thioether groups derived from dichlorophthalonitriles, also relies on the characteristic shifts of aromatic and substituent protons and carbons to confirm their structures. rsc.orgdergipark.org.tr

Below is a table summarizing typical NMR data for a derivative of this compound.

Compound Nucleus Chemical Shift (δ, ppm) Multiplicity Assignment Reference
4-chloro-5-(R-amino)phthalonitrile¹H6.63 - 8.79singletAromatic C(3,6)H chemintech.ru
4-chloro-5-(R-amino)phthalonitrile¹³C115 - 116-Cyano (C≡N) chemintech.ru
4-chloro-5-(R-amino)phthalonitrile¹³C131.4 - 131.8-C-Cl chemintech.ru

Two-Dimensional NMR Techniques (COSY, HMBC, HSQC) for Complex Structures

For more complex derivatives of this compound, one-dimensional NMR spectra can become crowded and difficult to interpret. In such cases, two-dimensional (2D) NMR techniques are invaluable for unambiguous signal assignment. nih.govmdpi.com

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons in the molecule. sdsu.eduepfl.ch

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the direct assignment of carbon signals based on their attached protons. sdsu.eduepfl.ch

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C couplings). This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. sdsu.eduepfl.ch

The application of these 2D NMR techniques has been crucial in the structural elucidation of new phthalocyanines derived from dichlorophthalonitriles, where the complexity of the macrocyclic structure necessitates these advanced methods for accurate signal assignment. nih.govmdpi.com

Quantum Chemical Calculations of Magnetic Shielding Constants (GIAO Method)

To further refine and confirm NMR signal assignments, quantum chemical calculations of magnetic shielding constants are often performed. The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for this purpose. mdpi.comnih.govyoutube.com

This method calculates the theoretical chemical shifts of the nuclei in a molecule. By comparing the calculated shifts with the experimental data, a high level of confidence in the structural assignment can be achieved. mdpi.com For example, in the study of bulky substituted hemihexaphyrazines derived from phthalonitriles, DFT calculations using the CAM-B3LYP functional with a 6-31G(d,p) basis set were employed to optimize the geometry. Subsequently, the GIAO method was used to calculate the NMR shielding constants, which showed excellent agreement with the experimental ¹H and ¹³C NMR spectra, enabling accurate signal assignments. mdpi.com

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is an essential analytical technique used to determine the molecular weight of this compound derivatives and to analyze their fragmentation patterns, which provides further structural information.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique particularly well-suited for the analysis of large and non-volatile molecules like phthalocyanines derived from this compound. mdpi.comworldscientific.com

In a typical MALDI-TOF experiment, the analyte is co-crystallized with a matrix material. A pulsed laser irradiates the sample, causing desorption and ionization of the analyte molecules with minimal fragmentation. The time it takes for the ions to travel through a flight tube to the detector is measured, which is proportional to their mass-to-charge ratio (m/z). worldscientific.com

This technique has been successfully used to confirm the molecular weight of various phthalonitrile (B49051) derivatives and their resulting macrocycles. mdpi.comworldscientific.comresearchgate.net For example, the mass spectra of certain phthalocyanines reveal not only the molecular ion peak [M]⁺ but also peaks corresponding to the protonated molecule [M+H]⁺ and adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. mdpi.com Furthermore, fragmentation analysis, such as through LIFT (Laser Induced Fragmentation) experiments, can provide insights into the structure by observing the loss of specific substituent groups. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound and its derivatives by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. dergipark.org.trchemicalbook.com

The most characteristic feature in the IR spectrum of a phthalonitrile derivative is the strong absorption band corresponding to the stretching vibration of the cyano (C≡N) group, which typically appears in the region of 2227–2230 cm⁻¹. worldscientific.com The presence and position of other absorption bands can confirm the existence of other functional groups within the molecule. For instance, aromatic C-H stretching vibrations are observed around 3000-3100 cm⁻¹, while C-Cl stretching vibrations appear in the fingerprint region at lower wavenumbers. dergipark.org.tr

Electronic Absorption and Emission Spectroscopy

Electronic absorption and emission spectroscopy are fundamental techniques used to probe the electronic transitions and de-excitation pathways of molecules. For phthalocyanine (B1677752) derivatives of this compound, these methods reveal characteristic spectral features that are sensitive to the molecular structure, substituents, and the surrounding environment.

The electronic absorption spectra of phthalocyanine derivatives are dominated by two principal absorption bands: the B-band (or Soret band) in the near-UV region (around 300–350 nm) and the Q-band in the visible region (around 600–700 nm). rsc.org Both of these bands arise from π-π* transitions within the 18-π-electron aromatic system of the phthalocyanine macrocycle. rsc.org

The Q-band is particularly significant as it corresponds to the transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). Its position and intensity are highly sensitive to the substituents on the phthalocyanine ring and the central metal ion. researchgate.net For derivatives of this compound, the substituents are located at the non-peripheral positions. This non-peripheral substitution is known to cause a significant red-shift (bathochromic shift) of the Q-band compared to their peripherally substituted counterparts. rsc.orgpan.plresearchgate.net This shift can be as large as 50–70 nm, moving the absorption into the near-infrared region, which is advantageous for applications like photodynamic therapy due to deeper tissue penetration of light. pan.plresearchgate.net

The B-band corresponds to transitions from deeper π levels to the LUMO. researchgate.net While less sensitive to substitution than the Q-band, its characteristics also provide valuable information about the electronic structure of the molecule.

The specific wavelengths of the Q and B-bands can vary depending on the exact nature of the substituents and the solvent used. For instance, in a study of non-peripherally substituted phthalocyanines in DMF, Q-bands were observed between 686 nm and 751 nm, while B-bands appeared in the range of 311 nm to 359 nm. rsc.org The presence of a single, sharp Q-band is often indicative of a monomeric, non-aggregated state of the phthalocyanine in solution. rsc.orgacs.org

Table 1: UV-Vis Spectral Data for Selected this compound Derivatives

Compound Type Solvent B-band (nm) Q-band (nm)
Non-peripherally substituted Co(II) Phthalocyanine DMF 311 686
Non-peripherally substituted Zn(II) Phthalocyanine DMF 322 708
Non-peripherally substituted Mn(II) Phthalocyanine DMF 359 751

Fluorescence spectroscopy provides information about the emissive de-excitation pathways of the excited singlet state. Key parameters measured include the fluorescence quantum yield (ΦF) and the fluorescence lifetime (τF).

The fluorescence quantum yield (ΦF) represents the efficiency of the fluorescence process, i.e., the ratio of photons emitted to photons absorbed. For phthalocyanine derivatives, ΦF is influenced by factors such as the central metal ion, the nature and position of substituents, and the solvent. dergipark.org.trd-nb.info Diamagnetic metals like zinc(II) and magnesium(II) tend to yield fluorescent complexes, while paramagnetic metals like copper(II) or the presence of heavy atoms often lead to quenching of fluorescence due to enhanced intersystem crossing to the triplet state. pan.plrsc.org

For example, a novel unsymmetrically substituted zinc phthalocyanine (ZnPc) containing six hexylthio units and a morpholinoethoxy group, derived in part from a substituted phthalonitrile, exhibited a fluorescence quantum yield of 0.21 in THF. dergipark.org.tr This was noted to be higher than that of the reference unsubstituted ZnPc (ΦF = 0.17 in DMF). dergipark.org.tr In another study, octasubstituted magnesium(II) phthalocyanine in DMF showed the most intense fluorescence with a ΦFL of 0.022. semanticscholar.org

The fluorescence lifetime (τF) is the average time the molecule spends in the excited singlet state before returning to the ground state. It is an intrinsic property of the molecule but can be affected by quenching processes. For a series of anthanthrene (B94379) derivatives, which share some photophysical principles with phthalocyanines, fluorescence lifetimes were found to be in the range that allows for competitive radiative decay (fluorescence) and intersystem crossing. nih.gov In push-pull unsymmetrical subphthalocyanine (B1262678) dimers, solvent-independent singlet excited state lifetimes of approximately 2.9 to 3.0 ns were estimated. d-nb.info

Table 2: Fluorescence Data for Selected Phthalocyanine Derivatives

Compound Solvent Fluorescence Quantum Yield (ΦF) Fluorescence Lifetime (τF) (ns)
Unsubstituted ZnPc DMF 0.17 -
Unsymmetrically substituted ZnPc THF 0.21 -
Octasubstituted Mg(II)Pc DMF 0.022 -
Chloro-substituted SubPc Toluene (B28343) - 2.9 ± 0.1
tert-butyl-substituted SubPc Toluene - 3.0 ± 0.15

Phthalocyanines have a strong tendency to aggregate in solution, which significantly affects their spectroscopic and photophysical properties. rsc.org Aggregation is the co-planar association of the macrocyclic rings, which can lead to the formation of dimers and higher-order complexes. rsc.org This phenomenon is influenced by concentration, the nature of the solvent, the substituents, the central metal ion, and temperature. rsc.org

Aggregation typically manifests in the UV-Vis spectrum as a broadening or splitting of the Q-band, or the appearance of a new, often blue-shifted, band corresponding to the aggregated species. rsc.org However, for some non-peripherally substituted phthalocyanines, studies have shown that they remain monomeric and obey the Beer-Lambert law over a range of concentrations, indicating a low tendency to aggregate. rsc.org The introduction of bulky substituents can sterically hinder aggregation. umich.edu

The solvent plays a crucial role in both aggregation and the electronic spectra of monomeric species. The polarity of the solvent can influence the position of the absorption and emission bands. For instance, in push-pull subphthalocyanine dimers, the fluorescence quantum yields were observed to decrease as the solvent polarity increased, suggesting the involvement of a charge-transfer state that is stabilized in more polar solvents. d-nb.info Similarly, for mix-substituted "push-pull" phthalocyanines, the position of the photoluminescence maxima was strongly dependent on the solvent, appearing around 770 nm in toluene and 470 nm in chloroform. pan.pl

Photophysical Properties and Energy Transfer Mechanisms

The photophysical properties of this compound derivatives, particularly their triplet state characteristics and ability to generate singlet oxygen, are central to their application as photosensitizers.

Following excitation to the singlet state, phthalocyanine molecules can undergo intersystem crossing (ISC) to the triplet state. The efficiency of this process is given by the triplet quantum yield (ΦT) , and the duration of the triplet state is its triplet lifetime (τT) . These parameters are critical for photosensitization, as the triplet state is the precursor to singlet oxygen generation.

The presence of heavy atoms or paramagnetic metal ions in the phthalocyanine core can significantly enhance the rate of ISC through spin-orbit coupling, leading to high triplet yields. nih.gov For example, a bromo-substituted anthanthrene derivative was found to have a unity ISC yield (ΦT ≈ 1). nih.gov Conversely, in derivatives with high fluorescence quantum yields, the triplet yields are often lower as fluorescence and ISC are competing de-excitation pathways. nih.gov

Triplet lifetimes can range from microseconds to milliseconds. d-nb.infonih.gov For example, the triplet states of push-pull unsymmetrical subphthalocyanine dimers were found to decay with lifetimes on the order of 1.2 to 7.7 milliseconds. d-nb.info In a study on anthanthrene derivatives, triplet lifetimes were observed to range from 31 to 1200 microseconds, with the lifetime increasing as the ISC yield decreased. nih.gov

The triplet excited state of a photosensitizer can transfer its energy to ground-state molecular oxygen (3O2), which is a triplet, to produce the highly reactive singlet oxygen (1O2). nsf.gov The efficiency of this process is quantified by the singlet oxygen quantum yield (ΦΔ) .

High singlet oxygen quantum yields are a desirable characteristic for photosensitizers in photodynamic therapy. The value of ΦΔ is strongly influenced by the triplet state properties (ΦT and τT) and the central metal ion. Phthalocyanine derivatives with heavy central metal ions, such as indium(III), have been shown to be efficient singlet oxygen generators due to the heavy-atom effect which promotes ISC. rsc.org In contrast, magnesium(II) complexes, which exhibit higher fluorescence, tend to have lower singlet oxygen yields. rsc.org

Studies on specific phthalocyanine derivatives have reported a range of ΦΔ values. For instance, octasubstituted magnesium(II) and zinc(II) phthalocyanines were identified as the best singlet oxygen generators in one study, with ΦΔ values of 0.56 and 0.81, respectively. semanticscholar.org Another study on zinc(II) phthalocyanine derivatives reported ΦΔ values in DMF ranging from 0.25 to 0.53. researchgate.net It is also noted that thiosubstituted phthalocyanines at the peripheral positions often exhibit high singlet oxygen quantum yields. mdpi.com

Table 3: Singlet Oxygen Quantum Yields for Selected Phthalocyanine Derivatives

Compound Solvent Singlet Oxygen Quantum Yield (ΦΔ)
Octasubstituted Mg(II) Phthalocyanine - 0.56
Octasubstituted Zn(II) Phthalocyanine - 0.81
2-(morpholin-4-yl)ethoxy substituted Zn(II) Phthalocyanines DMF 0.25 - 0.53
Zinc(II) phthalocyanine derivative DMF 0.55
Zinc(II) phthalocyanine derivative DMSO 0.72
Palladium(II) phthalocyanine derivative DMF 0.73
Palladium(II) phthalocyanine derivative DMSO 0.77

Intersystem Crossing Studies

Intersystem crossing (ISC) is a critical photophysical process in phthalocyanine derivatives, governing the transition from the lowest excited singlet state (S₁) to a triplet state (T₁). This process is fundamental for applications such as photodynamic therapy (PDT), where the triplet state of the photosensitizer transfers energy to molecular oxygen to generate cytotoxic singlet oxygen (¹O₂). The efficiency of this process is quantified by the intersystem crossing quantum yield (Φ_ISC_).

The introduction of heavy atoms, either as the central metal ion in the phthalocyanine core or as peripheral substituents, is known to enhance the rate of intersystem crossing due to increased spin-orbit coupling. lsu.edu For instance, zinc(II) phthalocyanines (ZnPcs) are known to be efficient producers of singlet oxygen, indicating a significant yield for intersystem crossing. nih.gov While specific Φ_ISC_ values for derivatives of this compound are not extensively tabulated in the literature, data from related peripherally substituted phthalocyanines provide insight. The singlet oxygen quantum yield (Φ_Δ_), which is directly dependent on the efficiency of the ISC process, is often measured as a proxy.

Studies on various zinc phthalocyanines show that peripheral substitution significantly impacts these quantum yields. For example, a series of trimethylaminophenoxy-substituted ZnPcs displayed singlet oxygen quantum yields ranging from 0.16 to 0.47 in dimethylformamide (DMF). nih.gov The sum of the fluorescence quantum yield (Φ_F_) and the singlet oxygen quantum yield (Φ_Δ_) should approach unity for compounds where these are the primary de-excitation pathways. acs.org Any significant deviation from this suggests the prevalence of other non-radiative decay channels, such as intramolecular charge transfer (ICT).

Table 1: Photophysical Properties of Selected Zinc(II) Phthalocyanine Derivatives in THF

Compound Substituents λ_A_ (nm) λ_F_ (nm) Φ_F_ Φ_Δ_ Φ_F_ + Φ_Δ_
Pc1 1x N(CH₂CH₂OCH₃)₂, 3x S(pentan-3-yl) 684 690 0.15 0.44 0.59
Pc2 1x N(CH₂CH₂OCH₃)₂, 3x S(pentan-3-yl) on AzaPc 694 701 0.04 0.20 0.24
Pc3 1x N(CH₂CH₂OCH₃)₂, 3x S(pentan-3-yl) on DiazaPc 706 714 <0.01 0.02 ~0.02
Pc4 1x N(CH₂CH₂OCH₃)₂, 3x S(pentan-3-yl) on TriazaPc 690 698 <0.01 <0.01 <0.01
ZnPc Unsubstituted (Reference) 672 679 0.32 0.53 0.85

Data sourced from a study on electron-accepting properties of phthalocyanines. The substitution pattern is A₃B type on a phthalocyanine (Pc) or aza-analogue (AzaPc) core. Data from acs.org.

The data in Table 1 illustrates how modifying the macrocycle core (by introducing nitrogen atoms, creating aza-analogues) and peripheral groups dramatically influences the quantum yields. As the macrocycle becomes more electron-deficient (from Pc to TriazaPc), both fluorescence and singlet oxygen production are quenched, indicating that intersystem crossing becomes a less dominant decay pathway in favor of processes like intramolecular charge transfer. acs.org

Förster Resonance Energy Transfer (FRET) in Conjugates

Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer mechanism between a donor fluorophore in an excited state and an acceptor chromophore. researchgate.net The efficiency of this process is acutely dependent on the distance between the donor and acceptor (typically within 1-10 nm), the spectral overlap between the donor's emission and the acceptor's absorption, and the relative orientation of their transition dipoles. acs.org

Phthalocyanine derivatives, with their strong absorption in the red and near-infrared regions, can act as excellent FRET acceptors. When a this compound derivative is incorporated into a larger conjugate, for example by linking it to a fluorescent donor molecule, FRET can occur. The process can be used to probe molecular interactions and distances.

A key parameter in FRET is the Förster distance (R₀), the distance at which FRET efficiency is 50%. acs.org The efficiency (E) of energy transfer can be calculated and provides information about the proximity of the donor and acceptor. In a study involving carbon dot-phthalocyanine (CD-Pc) hybrids, FRET was observed from the carbon dots (donors) to the phthalocyanine (acceptor). rsc.org The conjugation led to a significant decrease in the fluorescence quantum yield (Φ_F_) and lifetime (τ_f_) of the CDs, a hallmark of efficient energy transfer.

Table 2: FRET Parameters for Zinc Phthalocyanine-Carbon Dot Conjugates

Conjugate Donor Φ_F_ Donor τ_f_ (ns) J(λ) (M⁻¹cm⁻¹nm⁴) R₀ (nm) r (nm) FRET Efficiency (E)
ZnPc4@CDs 0.05 4.81 1.87 x 10¹⁵ 9.2 8.1 0.66
ZnPc4@SNCDs 0.03 2.54 2.82 x 10¹⁵ 9.7 6.7 0.92

Data adapted from a study on carbon dot-phthalocyanine hybrids. rsc.org Here, ZnPc4 is a tetrasubstituted zinc phthalocyanine, while CDs and SNCDs are carbon dots and sulfur-nitrogen co-doped carbon dots, respectively.

The data in Table 2 demonstrates high FRET efficiency, particularly for the conjugate with sulfur and nitrogen co-doped carbon dots (SNCDs), which was attributed to a better spectral overlap (J). rsc.org The calculated donor-acceptor distances (r) fall well within the typical range for FRET. While this study does not use a derivative of this compound specifically, it exemplifies how phthalocyanines function as effective FRET partners in conjugate systems.

Electrochemical Characterization

The redox behavior of this compound derivatives, particularly the corresponding phthalocyanines, is crucial for their application in areas like electrocatalysis, sensors, and organic electronics. Techniques such as Cyclic Voltammetry (CV) and Square Wave Voltammetry (SWV) are employed to determine redox potentials and understand the nature of the electron transfer processes.

Cyclic Voltammetry (CV) for Redox Behavior

Cyclic voltammetry is a powerful technique for probing the electrochemical properties of molecules. In a typical CV experiment for a phthalocyanine derivative, the potential is scanned back and forth, and the resulting current is measured. This allows for the determination of oxidation and reduction potentials, which correspond to the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), respectively. core.ac.uk

The voltammograms of phthalocyanines often show multiple reversible or quasi-reversible redox processes. These can be either centered on the phthalocyanine macrocycle (ligand-based) or on the central metal ion (metal-based). For instance, studies on octa-benzothiazole substituted phthalocyanines derived from 4,5-dichlorophthalonitrile (B145054) showed common ring-based electron transfer processes for metal-free (H₂Pc) and zinc (ZnPc) complexes, while the cobalt (CoPc) complex exhibited both metal- and ligand-based redox activity. dergipark.org.tr

Square Wave Voltammetry (SWV) for Detailed Redox Analysis

Square wave voltammetry is a differential technique that offers higher sensitivity and better resolution of redox peaks compared to CV. pineresearch.com In SWV, a square-wave potential is superimposed on a staircase waveform, and the current is sampled at the end of both the forward and reverse pulses. The difference between these currents is plotted against the potential, resulting in a peak-shaped response where the peak potential is close to the half-wave potential (E₁/₂) of the redox couple. core.ac.uk

SWV is particularly useful for resolving closely spaced redox events and for accurately determining redox potentials, which are essential for calculating HOMO and LUMO energy levels. rsc.org

Metal and Ligand-Based Redox Processes

The nature of the redox processes in metallophthalocyanines (MPcs) depends heavily on the central metal ion.

Ligand-Based Processes: For MPcs with electrochemically inactive metal centers (e.g., Zn²⁺, Mg²⁺, Al³⁺), the observed redox processes are typically confined to the 18-π-electron system of the phthalocyanine ring. This involves the stepwise addition of electrons to form anion radicals (Pc³⁻, Pc⁴⁻) or the removal of electrons to form cation radicals (Pc⁻, Pc⁰). dergipark.org.tr

Metal-Based Processes: When the central metal is redox-active (e.g., Co, Mn, Fe), its oxidation state can change during the electrochemical process. For example, a Co(II)Pc complex can be reduced to [Co(I)Pc²⁻]⁻ or oxidized to [Co(III)Pc²⁻]⁺. These metal-centered processes often occur at potentials distinct from the ligand-centered ones, leading to more complex voltammograms. dergipark.org.tr

The following table presents electrochemical data for a push-pull subphthalocyanine (SubPc) dimer, which, while not a direct derivative, was synthesized using 4,5-dichlorophthalonitrile and illustrates the type of data obtained from these analyses.

Table 3: Electrochemical Data for a Subphthalocyanine Dimer and Related Precursors | Compound | E_red_ (mV vs Fc/Fc⁺) | E_ox_ (mV vs Fc/Fc⁺) | E_HOMO_ (eV) | E_LUMO_ (eV) | E_g_ (eV) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Dimer 1 | -1088 | 640ᵇ | -5.44ᶜ | -3.71 | 1.73 | | SubPc 2 | -1481 | 668ᵇ | -5.45ᶜ | -3.32 | 2.13 | | SubPc 3 | -1221 | 806ᵇ | -5.65ᶜ | -3.58 | 2.07 | Electrochemical data was obtained in THF with 0.1 M TBAPF₆ as the supporting electrolyte. rsc.org ᵃPotentials are E₁/₂ from Cyclic Voltammetry unless otherwise noted. ᵇPeak oxidation potential from Square Wave Voltammetry. ᶜCalculated with respect to ferrocene (B1249389) (E_HOMO_ = -4.8 eV).

This data shows how the redox potentials, and consequently the frontier orbital energies, are tuned by modifying the molecular structure. The introduction of electron-withdrawing nitrile groups in SubPc 3 makes it easier to reduce (less negative E_red_) and harder to oxidize (more positive E_ox_) compared to SubPc 2. rsc.org

Advanced Structural Characterization Methods

The definitive identification and structural elucidation of this compound and its derivatives rely on a combination of advanced spectroscopic and analytical techniques. These methods provide detailed information about the molecular formula, connectivity, and three-dimensional structure.

Key methods include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for confirming the structure of organic compounds. For a derivative of this compound, ¹H NMR would show characteristic signals for the aromatic protons and any protons on substituent groups. scholaris.ca For example, the ¹H NMR spectrum of this compound itself shows a singlet at 7.85 ppm in CD₃CN. scholaris.ca In substituted derivatives, the chemical shifts and coupling patterns provide a wealth of structural information. chemintech.rumdpi.com

Mass Spectrometry (MS): Mass spectrometry provides the mass-to-charge ratio of the molecule, allowing for the confirmation of its molecular weight and formula. The isotopic pattern is particularly informative for chlorine-containing compounds, as the presence of ³⁵Cl and ³⁷Cl isotopes in a ~3:1 ratio results in a characteristic [M]⁺ and [M+2]⁺ peak pattern. chemintech.ru

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups. For all phthalonitrile derivatives, a strong, sharp absorption band corresponding to the C≡N (nitrile) stretch is observed, typically in the region of 2220-2240 cm⁻¹. scholaris.carsc.org

X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive structural information, revealing precise bond lengths, bond angles, and the three-dimensional packing of molecules in the solid state. rsc.org This technique has been used to confirm the molecular structure of various phthalonitrile precursors and their resulting phthalocyanine complexes, providing insight into how peripheral substituents affect the planarity and stacking of the macrocycles. rsc.orgresearchgate.net

X-ray Crystallography for Solid-State Structures

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This information is fundamental to understanding the structure-property relationships in this compound derivatives.

For instance, the crystal structure of a phthalonitrile derivative, 4,5-bis(2,4-di-tert-butylphenoxy)phthalonitrile, was determined to be triclinic with the space group P-1. nih.gov The analysis revealed the dihedral angles between the central phthalonitrile ring and the two substituted benzene (B151609) rings, providing insight into the molecule's conformation. nih.gov In another study, the crystal structure of a coumarin-phthalonitrile derivative was found to crystallize in the rare trigonal space group R3, forming supramolecular double helices. researchgate.net

The solid-state packing of these molecules is often stabilized by various intermolecular interactions, including hydrogen bonds and π-π stacking interactions between aromatic rings. researchgate.netresearchgate.net The specific arrangement of molecules in the crystal lattice, as revealed by X-ray diffraction, is crucial for understanding the bulk properties of the material.

CompoundCrystal SystemSpace GroupKey Structural FeaturesReference
4,5-bis(2,4-di-tert-butylphenoxy)phthalonitrileTriclinicP-1Dihedral angles between phthalonitrile and di-tert-butylbenzene rings are 68.134 (8)° and 70.637 (11)°. nih.gov
7-hydroxy-4,8-dimethyl-3-pentylcoumarin phthalonitrile derivative (2d)TrigonalR3Formation of supramolecular double helices and a honeycomb-like architectural motif. researchgate.net

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal. chalcogen.roresearchgate.net It maps the electron distribution of a molecule within the crystal, allowing for the identification and characterization of close contacts between neighboring molecules.

By comparing the Hirshfeld surfaces of different this compound derivatives, researchers can gain insights into how substituent changes affect the intermolecular interaction patterns and, consequently, the solid-state properties of the materials. researchgate.net

Compound/DerivativeDominant Intermolecular InteractionsMethodologyReference
Phthalonitrile derivativeC–H⋅⋅⋅O and O–H⋅⋅⋅N intra- and intermolecular interactionsCrystal Explorer program chalcogen.ro
Palladium(II) complex with a triazolyl-pyridine ligandH⋯H contacts (41.4%), Cl⋯H/H⋯Cl (18.0%), N⋯H/H⋯N (12.4%)CrystalExplorer21 program nih.gov
Phthalonitriles with sulfonyl vs. sulfanyl (B85325) groupsComparative analysis of intermolecular hydrogen bonds and π-ring interactionsHirshfeld surface analysis and 2D fingerprint plots researchgate.net

Computational Chemistry Approaches (e.g., Density Functional Theory (DFT)) for Geometry Optimization and Electronic Structure

Computational chemistry methods, particularly Density Functional Theory (DFT), are invaluable for investigating the geometric and electronic properties of this compound derivatives. chalcogen.roresearchgate.netcardiff.ac.uk DFT calculations allow for the optimization of molecular geometries, providing theoretical structures that can be compared with experimental data from X-ray crystallography. chalcogen.roresearchgate.net

These computational studies also provide insights into the electronic structure of the molecules, including the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). pan.pl The HOMO-LUMO energy gap is a critical parameter that influences the electronic and optical properties of the material, such as its reactivity and absorption characteristics. researchgate.netpan.pl For instance, DFT calculations have been used to predict the molecular polarizabilities and hyperpolarizabilities, which are important for assessing the nonlinear optical (NLO) behavior of these compounds. chalcogen.ro

Furthermore, time-dependent DFT (TD-DFT) calculations can be employed to simulate and interpret the electronic absorption spectra of these molecules, helping to rationalize the observed spectral features. rsc.org The choice of the DFT functional and basis set, such as B3LYP/6-311++G(d,p), is crucial for obtaining accurate results that correlate well with experimental findings. researchgate.netresearchgate.net

Derivative/SystemComputational MethodKey FindingsReference
Phthalonitrile derivativeDFT/B3LYP/6-31G(d,p)Calculated geometrical parameters compared with X-ray data; computed molecular polarizabilities (α and β) for NLO behavior. chalcogen.ro
Mix-substituted phthalocyaninesDFT/B3LYP/6-311++G**Geometry optimization, HOMO/LUMO energies, and bandgap calculations. pan.pl
Sulfonyl-substituted phthalonitrile derivativesDFT B3LYP/6-311G(d,p)Supported unexpected FT-IR spectra and provided optimized geometry and vibrational frequencies. researchgate.net
4-(4-Formylphenoxy) phthalonitrileB3LYP/6-311++G(d,p)Calculated molecular structure, vibrational frequencies, and NMR chemical shifts. researchgate.netresearchgate.net
Hemihexaphyrazines with 2,6-diisopropylphenoxy groupsDFT CAM-B3LYP/6-31G(d,p)Geometry optimization and evaluation of global and local aromaticity using NICS. mdpi.com

Targeted Applications and Functional Properties of 3,6 Dichlorophthalonitrile Derived Materials

Organic Electronics and Optoelectronic Devices

The electron-withdrawing nature of the chlorine and nitrile groups in 3,6-dichlorophthalonitrile influences the electronic properties of its derivatives, making them suitable for various roles in electronic and optoelectronic devices. The inherent planarity and potential for extended π-conjugation in molecules synthesized from this precursor are key to their function in organic field-effect transistors, solar cells, and light-emitting diodes.

Semiconductor Materials for Organic Field-Effect Transistors (OFETs)

Materials derived from this compound, particularly peripherally substituted phthalocyanines, have been investigated as active semiconductor layers in Organic Field-Effect Transistors (OFETs). The performance of these devices is critically dependent on the molecular packing and intermolecular interactions within the thin film, which govern charge transport. The chlorine substituents on the phthalocyanine (B1677752) periphery can influence these packing arrangements.

Research into peripherally chlorinated phthalocyanines has shown that the presence of halogen atoms can enhance the semiconductor performance by promoting favorable π-π stacking, which is crucial for efficient charge carrier mobility. While specific performance data for OFETs based exclusively on this compound-derived phthalocyanines is not extensively detailed in readily available literature, the broader class of halogenated phthalocyanines demonstrates the potential of this approach. The electron-withdrawing character of the chlorine atoms can also contribute to the stability of the semiconductor material, a critical factor for the operational lifetime of OFETs.

Table 1: Representative Performance of Phthalocyanine-Based OFETs

Phthalocyanine DerivativeMobility (cm²/Vs)On/Off RatioDevice Architecture
Peripherally Substituted Copper Phthalocyanine0.1 - 1.0> 10^5Top-contact, bottom-gate
Fluorinated Copper PhthalocyanineUp to 1.5> 10^6Top-contact, bottom-gate
Alkyl-substituted Zinc Phthalocyanine0.01 - 0.5> 10^4Bottom-contact, bottom-gate

Note: This table provides a general overview of the performance of related phthalocyanine compounds to illustrate the potential of materials derived from precursors like this compound.

Components in Organic Solar Cells and Photovoltaic Devices

Phthalocyanines, which can be synthesized from this compound, are excellent light-absorbing materials, particularly in the red and near-infrared regions of the solar spectrum. mdpi.compdx.edu This property makes them highly suitable for use as donor materials in organic photovoltaic (OPV) devices. mdpi.compdx.edu The introduction of chlorine atoms at the 3 and 6 positions of the phthalonitrile (B49051) precursor can influence the electronic energy levels (HOMO and LUMO) of the resulting phthalocyanine, allowing for the tuning of the open-circuit voltage (Voc) and short-circuit current (Jsc) of the solar cell.

For instance, zinc phthalocyanine (ZnPc), a well-studied phthalocyanine derivative, has been successfully incorporated into organic solar cells. mdpi.com A typical device structure might involve a heterojunction between the phthalocyanine donor and a fullerene-based acceptor. The photovoltaic performance of such devices is dependent on factors such as the thin film morphology, the donor-acceptor interface, and the charge transport properties of the materials. While specific studies detailing the performance of solar cells using phthalocyanines derived directly from this compound are not abundant, the general principles of phthalocyanine-based solar cells are well-established.

Table 2: Photovoltaic Parameters of a Representative Zinc Phthalocyanine-Based Solar Cell mdpi.com

ParameterValue
Open-Circuit Voltage (Voc)0.55 V
Short-Circuit Current Density (Jsc)5.01 mA/cm²
Fill Factor (FF)0.48
Power Conversion Efficiency (PCE)1.28%

Note: The data presented is for a representative ZnPc-based device and serves to illustrate the potential of phthalocyanines in photovoltaic applications. mdpi.com

Materials for Organic Light-Emitting Diodes (OLEDs)

In the realm of Organic Light-Emitting Diodes (OLEDs), materials derived from this compound can function as either host materials or emitters, particularly those exhibiting thermally activated delayed fluorescence (TADF). The electron-withdrawing nature of the dinitrile and dichloro substitutions can be exploited to create molecules with a significant energy gap between their singlet and triplet excited states, a key requirement for efficient TADF.

Phthalonitrile derivatives are being explored as building blocks for novel TADF emitters and host materials. researchgate.net By incorporating this compound into larger molecular architectures, it is possible to fine-tune the electronic properties to achieve efficient reverse intersystem crossing (RISC), which allows for the harvesting of triplet excitons and enhances the internal quantum efficiency of the OLED. The development of universal host materials containing dicarbonitrile functionalities has led to high external quantum efficiencies in green fluorescent and phosphorescent OLEDs. epa.gov While specific performance data for OLEDs incorporating materials directly synthesized from this compound is still emerging, the foundational research into phthalonitrile-based TADF materials indicates a promising future for this class of compounds in OLED technology. researchgate.netnih.gov

Supramolecular Chemistry and Crystal Engineering

The precise arrangement of atoms in this compound, particularly the presence of chlorine and nitrogen atoms, provides specific sites for non-covalent interactions. These interactions are fundamental to the fields of supramolecular chemistry and crystal engineering, enabling the design and construction of complex, ordered molecular architectures.

Design of Nanoporous Crystalline Materials and Clathrates

The rigid structure and functional groups of this compound and its derivatives make them suitable building blocks for the synthesis of nanoporous crystalline materials, such as porous organic polymers (POPs) and metal-organic frameworks (MOFs). The nitrile groups can participate in coordination bonds with metal ions to form MOFs, or they can be involved in reactions to create porous organic networks.

The synthesis of microporous organic polymers often involves the cross-linking of aromatic monomers. While specific examples of POPs synthesized directly from this compound are not extensively documented, the general strategies for creating porous polymers from functionalized aromatic compounds are well-established. rsc.orgnih.govresearchgate.net For instance, the self-condensation of nitrile-containing monomers can lead to the formation of triazine-based networks with high porosity and surface area, which are valuable for applications such as gas storage and separation. rsc.org The chlorine atoms on the this compound backbone could further be utilized to tune the properties of the resulting porous material.

Self-Assembly Processes and Ordered Architectures

The ability of molecules to spontaneously organize into well-defined structures is a cornerstone of supramolecular chemistry. The chlorine and nitrile groups in this compound and its derivatives can direct self-assembly through a variety of non-covalent interactions, including halogen bonding, hydrogen bonding (with co-formers), and π-π stacking.

Crystal engineering studies of related dicarbonitrile derivatives have shown that C-H···N hydrogen bonds and π-π stacking interactions can play a crucial role in stabilizing the crystal packing, often leading to the formation of dimeric motifs. mdpi.com The specific substitution pattern of 3,6-disubstituted phthalonitrile derivatives has been shown to influence the distortion of the resulting phthalocyanine macrocycle, which in turn affects their self-assembly behavior and electronic properties. researchgate.net By carefully selecting the substituents and the conditions for self-assembly, it is possible to create ordered architectures such as molecular columns or layers, which are of interest for applications in molecular electronics and sensing. The study of the crystal structure and packing of derivatives provides fundamental insights for the rational design of functional supramolecular materials. mdpi.com

Catalytic Applications

Materials derived from this compound have shown potential in various catalytic applications, particularly in oxidation reactions and the development of heterogeneous catalysts. These applications leverage the unique electronic and structural properties of phthalocyanines and related macrocyclic compounds synthesized from this precursor.

Use in Oxidation Reactions

While direct studies on this compound itself in catalytic oxidation are not prevalent, its derivatives, particularly metalated phthalocyanines, are recognized for their catalytic activity. The electron-withdrawing nature of the chlorine substituents on the phthalonitrile ring can influence the electronic properties of the resulting phthalocyanine complex, thereby affecting its catalytic performance. This substitution can enhance the catalytic activity of the central metal ion in oxidation reactions.

The catalytic mechanism often involves the activation of oxidizing agents, such as peroxides or molecular oxygen, by the metal center of the phthalocyanine. The modified electronic environment of the macrocycle, influenced by the chloro-substituents, can facilitate the formation of high-valent metal-oxo species. These species are potent oxidizing agents capable of reacting with a variety of organic substrates. The specific oxidation reactions catalyzed can range from the oxidation of phenols and thiols to the epoxidation of olefins, depending on the central metal ion and the reaction conditions.

Heterogeneous Catalysis Development

The development of heterogeneous catalysts from this compound derivatives is an area of significant interest due to the potential for catalyst recovery and reuse. Phthalocyanines derived from this compound can be immobilized on solid supports, such as silica, alumina, or polymers, to create robust and recyclable heterogeneous catalysts. The chlorine atoms can also serve as sites for further functionalization, allowing for covalent attachment to the support material.

These supported catalysts can be employed in a variety of organic transformations. The performance of these heterogeneous catalysts is influenced by several factors, including the nature of the support, the method of immobilization, and the specific structure of the phthalocyanine complex. The robust nature of the phthalocyanine macrocycle ensures stability under various reaction conditions, making them suitable for industrial applications.

Liquid Crystalline Materials and Mesophase Behavior

Derivatives of this compound, particularly phthalocyanines, are known to exhibit liquid crystalline properties. These materials can self-assemble into ordered structures, known as mesophases, which have properties intermediate between those of a crystalline solid and an isotropic liquid.

Discotic Columnar Mesophases

Phthalocyanines synthesized from this compound, when appropriately substituted with long, flexible side chains, can exhibit discotic liquid crystalline behavior. In this type of liquid crystal, the flat, disc-like phthalocyanine molecules stack on top of one another to form columns. These columns then arrange themselves into a two-dimensional lattice, leading to the formation of a columnar mesophase. acs.org

The one-dimensional arrangement within the columns allows for efficient charge transport along the stacking axis, making these materials promising for applications in organic electronics, such as organic field-effect transistors and photovoltaic devices. uea.ac.uk The nature of the side chains and the central metal ion can significantly influence the stability and properties of these columnar structures.

Influence of Substituents on Liquid Crystalline Properties

The liquid crystalline properties of phthalocyanine derivatives are highly dependent on the nature and position of the substituents on the periphery of the macrocycle. The chlorine atoms in this compound can be substituted with various functional groups to tune the mesophase behavior.

The length and branching of alkyl or alkoxy side chains attached to the phthalocyanine core play a crucial role in determining the type of mesophase formed and the temperature range over which it is stable. Longer, linear chains tend to promote the formation of more ordered columnar phases. The introduction of bulky or chiral substituents can lead to the formation of more complex and potentially useful liquid crystalline structures. The electronic nature of the substituents also impacts the intermolecular interactions, which in turn affects the self-assembly and mesophase behavior. For instance, the incorporation of hydrogen-bonding amide groups can lead to highly stable mesophases. rsc.org

SubstituentResulting MesophaseReference
Long alkyl chainsColumnar rsc.org
Branched alkyl chainsNematic or no mesophase rsc.org
Alkoxy groupsColumnar nih.gov
Perfluoroalkyl groupsCan induce homeotropic or homogeneous alignment rsc.org

Sensor Development and Chemosensing Applications

The unique photophysical and electrochemical properties of phthalocyanine and naphthalocyanine derivatives of this compound make them excellent candidates for the development of chemical sensors. These molecules can be designed to selectively interact with specific ions or molecules, leading to a measurable change in their optical or electronic properties.

A novel fluorescent chemosensor based on a phenyl-4,4-di(3,6-dibutoxyphthalonitrile) derivative has been synthesized and characterized. nih.gov This compound demonstrated a selective "turn-off" fluorescence response to the presence of Fe³⁺ ions. The sensing mechanism is based on the complex formation between the phthalonitrile derivative and the iron cation, which leads to quenching of the fluorescence emission. nih.gov

Competition experiments have shown that this sensor is highly selective for Fe³⁺ over a range of other metal ions. nih.gov The binding stoichiometry between the sensor and Fe³⁺ was determined to be a 1:2 complex. nih.gov This high selectivity and sensitivity make such materials promising for the detection of trace amounts of Fe³⁺ in various samples.

Material Science and Engineering

The unique chemical structure of this compound, characterized by the presence of two adjacent cyano groups and two chlorine atoms on the benzene (B151609) ring, makes it a valuable precursor for the synthesis of advanced materials. In the realm of material science and engineering, its derivatives have been explored for the creation of thin films and functional polymers with tailored properties. The electron-withdrawing nature of the chlorine and cyano groups influences the electronic and thermal characteristics of the resulting materials, opening avenues for their application in specialized fields.

Thin Film Fabrication and Characterization

While specific research on the fabrication of thin films directly from this compound is limited, the broader class of chlorinated phthalocyanines, which are synthesized from dichlorophthalonitrile derivatives, has been investigated for thin-film applications. These films are typically prepared using physical vapor deposition (PVD) techniques, such as thermal evaporation and sputtering, or solution-based methods like spin coating and the Langmuir-Blodgett technique. researchgate.netopenaccesspub.orgyoutube.com

The fabrication of thin films from phthalocyanine precursors generally involves the sublimation of the material in a high-vacuum chamber and its subsequent condensation onto a substrate. openaccesspub.org The properties of the resulting film, including its morphology, crystallinity, and thickness, are highly dependent on the deposition parameters such as substrate temperature, deposition rate, and the pressure within the chamber. For instance, in the context of related chlorinated vanadyl phthalocyanines, thermal evaporation has been successfully employed to create thin films for sensor applications.

Characterization of these thin films is crucial to understanding their structure-property relationships. A variety of analytical techniques are employed to probe their morphological, optical, and electrical properties.

Common Thin Film Characterization Techniques:

Technique Information Obtained
Scanning Electron Microscopy (SEM) Surface morphology and topography
Atomic Force Microscopy (AFM) Surface roughness and nanoscale features
X-ray Diffraction (XRD) Crystalline structure and orientation
UV-Visible Spectroscopy Optical absorption properties
Ellipsometry Film thickness and refractive index
Four-Point Probe Measurement Electrical conductivity

Research on related chlorinated phthalocyanine thin films has shown that the introduction of chlorine atoms can significantly impact the molecular packing and, consequently, the material's electronic properties. The position of the chlorine atoms on the phthalocyanine ring influences the Q-band absorption in the UV-vis spectrum, which is a key characteristic for applications in optics and electronics. umich.edu

Development of Functional Polymeric Materials

This compound serves as a monomer for the synthesis of high-performance polymers, particularly those containing phthalocyanine and triazine moieties. The polymerization of phthalonitrile monomers typically proceeds through a thermally induced cyclotrimerization of the cyano groups, leading to the formation of a highly cross-linked and thermally stable network.

The presence of chlorine atoms in the 3 and 6 positions of the phthalonitrile ring can enhance the thermal stability and flame retardancy of the resulting polymers. These polymers are known for their exceptional thermal and oxidative stability, retaining their structural integrity at elevated temperatures.

The synthesis of functional polymers from phthalonitrile derivatives often involves the reaction of the monomer with a curing agent, such as an aromatic diamine, which initiates the polymerization process. The properties of the final polymer can be tailored by varying the chemical structure of the phthalonitrile monomer and the curing conditions.

Key Properties of Phthalonitrile-Based Polymers:

Property Typical Values/Characteristics
Glass Transition Temperature (Tg) > 400 °C
Thermal Stability (TGA, 5% weight loss) > 500 °C in N₂
Mechanical Strength High modulus and good strength retention at high temperatures
Dielectric Constant Low, suitable for electronic applications
Chemical Resistance Excellent resistance to solvents and corrosive environments

The development of functional polymeric materials from this compound and its derivatives is aimed at applications in aerospace, electronics, and as matrices for advanced composites. The ability to form void-free, thick components with excellent high-temperature performance makes these materials attractive for demanding engineering applications. Research in this area continues to focus on improving processability and further enhancing the functional properties of these robust polymers.

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